molecular formula C22H18BrClN2O4 B2541514 (5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 402950-78-1

(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

Cat. No. B2541514
M. Wt: 489.75
InChI Key: QMQZQXNHRDBKAL-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone" is a complex organic molecule that appears to be related to a family of compounds with bromine and methanone functional groups. These compounds are of interest due to their potential biological activities, such as antioxidant properties.

Synthesis Analysis

The synthesis of related bromofuran compounds involves multi-step reactions starting from various precursors. For instance, one study describes the synthesis of a (5-bromobenzofuran-2-yl) compound by reacting 5-bromosalicylaldehyde with a mesityl-methyl-cyclobutane derivative in the presence of potassium carbonate . Another study outlines a 7-step procedure to synthesize enantiomerically pure diarylethanes starting from a (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the importance of resolving intermediates to obtain optically pure enantiomers . These methods demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of bromofuran compounds is characterized by the presence of a bromine atom on the furan ring, which can significantly influence the chemical behavior of the molecule. The absolute configurations of related compounds have been determined using single-crystal X-ray diffractions, which is crucial for understanding the stereochemistry and potential biological interactions of these molecules .

Chemical Reactions Analysis

Bromination reactions are commonly used to introduce bromine atoms into the molecular structure, as seen in the synthesis of bromophenols from bis(3,4-dimethoxyphenyl)methanone . These reactions can yield multiple brominated products, depending on the conditions. Subsequent reduction and demethylation reactions can further modify the structure, leading to the synthesis of natural products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuran compounds and their derivatives are influenced by the presence of bromine and other substituents on the aromatic rings. These compounds have been studied for their antioxidant properties, with some showing significant activity in various in vitro assays, such as DPPH, ABTS, and CUPRAC assays . The presence of phenolic hydroxyl groups, in particular, contributes to their potent antioxidant and radical scavenging abilities .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone" have been synthesized for various studies. For example, the synthesis of 2-aroylbenzofuran-3-ols and their derivatives starting from salicylic acid has been explored. These compounds were characterized by mass spectrometry, NMR spectroscopy, and X-ray diffraction studies. Such studies are critical for understanding the molecular structure and potential reactivity of these compounds (Nguyễn Tiến Công et al., 2020).

Anticancer and Antimicrobial Activities

Research has demonstrated the potential anticancer and antimicrobial activities of compounds structurally related to "(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone". For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer properties, suggesting their utility as molecular templates for developing new therapeutics (H. Hafez et al., 2016).

Antioxidant Properties

The antioxidant properties of diphenylmethane derivative bromophenols, including natural products, have been investigated. These studies indicate the potential of such compounds for use as antioxidants, which could have implications for treating diseases associated with oxidative stress (H. T. Balaydın et al., 2010).

Carbonic Anhydrase Inhibitory Properties

Bromophenols structurally related to the specified compound have shown to inhibit human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. These findings suggest potential applications in treating diseases like glaucoma, epilepsy, and osteoporosis (H. T. Balaydın et al., 2012).

Antimicrobial Evaluation

Further research into pyrrolylnaphtho[2,1-b] furan derivatives has revealed moderate antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (Joshi S.D et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly available .

Future Directions

The future directions for this compound could involve further exploration of its structure-reactivity relationship, as well as its potential biological and pharmacological activities .

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O4/c1-28-18-8-5-14(11-20(18)29-2)16-12-17(13-3-6-15(24)7-4-13)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZQXNHRDBKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

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